N-(3-Aminopropyl)acetamide HCl: A Technical Guide for Researchers in Drug Discovery and Chemical Biology
N-(3-Aminopropyl)acetamide HCl: A Technical Guide for Researchers in Drug Discovery and Chemical Biology
Abstract
N-(3-Aminopropyl)acetamide hydrochloride is a versatile chemical entity that has garnered significant attention not for a defined biological mechanism of its own, but as a pivotal building block in the synthesis of novel bioactive molecules. This technical guide moves beyond a simple cataloging of properties to provide an in-depth perspective for researchers, scientists, and drug development professionals. We will explore its chemical attributes, its established role in synthetic chemistry, and the potential biological activities of the derivatives it can generate. This document serves as a foundational resource for leveraging N-(3-Aminopropyl)acetamide HCl in the exploration of new therapeutic agents and chemical probes.
Introduction: Understanding the Role of N-(3-Aminopropyl)acetamide HCl
N-(3-Aminopropyl)acetamide HCl is a monoacetylated polyamine derivative characterized by a primary amine and an acetamide group.[1][2] This unique structural combination imparts a degree of chemical reactivity and versatility that makes it a valuable starting material in various research and industrial applications.[1] While not an active pharmaceutical ingredient in itself, its significance lies in its utility as a scaffold for constructing more complex molecules with potential therapeutic value, particularly in the realm of neurological disorders.[1][3]
Its hydrochloride salt form enhances stability and solubility, making it amenable to a variety of reaction conditions. The primary amine provides a reactive handle for further chemical modifications, while the acetamide moiety can influence the physicochemical properties of the resulting derivatives.
Table 1: Physicochemical Properties of N-(3-Aminopropyl)acetamide HCl
| Property | Value | Source |
| CAS Number | 53186-44-0 | |
| Molecular Formula | C5H13ClN2O | |
| Molecular Weight | 152.62 g/mol | |
| Appearance | Varies (consult supplier) | - |
| Purity | ≥96% (typical) |
Known Biological Observations and Inferred Potential
Direct studies on the mechanism of action of N-(3-Aminopropyl)acetamide HCl are not prevalent in peer-reviewed literature. However, some interesting biological activities have been noted, which may inform the design of novel derivatives.
It has been observed to inhibit the growth of the bacterium Thermus thermophilus and other bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4] Furthermore, it has demonstrated inhibitory effects on the growth of cancer cells in culture, particularly affecting cells in the logarithmic growth phase.[4] It is crucial to note that the underlying mechanism for these observations remains unknown.[4]
As a monoacetylated polyamine, its structure is related to endogenous polyamines which are known to be important biochemical markers in cancer and other pathophysiological states.[2] This connection suggests that derivatives of N-(3-Aminopropyl)acetamide HCl could potentially interact with pathways regulated by polyamine metabolism.
Application in the Synthesis of Bioactive Molecules
The primary utility of N-(3-Aminopropyl)acetamide HCl lies in its role as a synthetic intermediate. Its bifunctional nature allows for a range of chemical transformations, making it a versatile tool for creating libraries of compounds for screening and lead optimization.
A Scaffold for Neurological Drug Discovery
N-(3-Aminopropyl)acetamide is frequently employed as a building block in the synthesis of pharmaceuticals targeting neurological disorders.[1][3] The aminopropyl group can be incorporated into larger molecular frameworks to modulate properties such as blood-brain barrier permeability, target binding affinity, and metabolic stability.
Diagram 1: Synthetic Utility of N-(3-Aminopropyl)acetamide HCl
Caption: Potential mechanism of ferroptosis induction by a derivative.
Experimental Protocols for Investigating Derivatives
Researchers utilizing N-(3-Aminopropyl)acetamide HCl as a synthetic precursor will require robust methods to evaluate the biological activity of the resulting novel compounds. Below are foundational protocols for assessing potential antimicrobial, cytotoxic, and ferroptosis-inducing properties.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is designed to assess the antimicrobial activity of newly synthesized compounds.
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Preparation of Bacterial Inoculum:
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Culture the desired bacterial strain (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C.
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Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
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Preparation of Compound Dilutions:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
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Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium to achieve a range of desired concentrations.
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Inoculation and Incubation:
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Add the standardized bacterial inoculum to each well of the microtiter plate.
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Include positive (bacteria only) and negative (medium only) controls.
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Incubate the plate at 37°C for 18-24 hours.
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Determination of MIC:
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The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
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Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of compounds on cancer cell lines.
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Cell Seeding:
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Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment:
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Treat the cells with various concentrations of the test compounds for 24-72 hours.
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Include a vehicle control (e.g., DMSO).
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MTT Incubation:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization:
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Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Measurement:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control.
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Protocol: Assessment of Lipid Peroxidation (C11-BODIPY Assay)
This protocol is used to detect lipid reactive oxygen species (ROS), a key feature of ferroptosis.
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Cell Treatment:
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Treat cells with the test compound for the desired duration. Include positive (e.g., erastin, RSL3) and negative controls.
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Probe Loading:
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Incubate the cells with the fluorescent probe C11-BODIPY 581/591 for 30-60 minutes.
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Flow Cytometry Analysis:
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Harvest the cells and analyze them using a flow cytometer.
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Lipid peroxidation is detected by a shift in the fluorescence emission of the C11-BODIPY probe from red to green.
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Data Analysis:
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Quantify the percentage of cells with high green fluorescence to determine the extent of lipid peroxidation.
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Conclusion
N-(3-Aminopropyl)acetamide HCl represents a key starting material for chemical innovation in drug discovery and chemical biology. While it does not possess a well-defined mechanism of action itself, its value is realized in the diverse array of bioactive molecules that can be synthesized from its scaffold. By understanding its chemical properties and the potential biological activities of its derivatives—from antimicrobial and anti-inflammatory agents to inducers of ferroptosis—researchers are well-equipped to leverage this compound in the pursuit of novel therapeutics and research tools. The protocols provided herein offer a starting point for the biological evaluation of such newly synthesized molecules.
References
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N-(3-Aminopropyl)Acetamide | 4078-13-1 - J&K Scientific LLC. [Link]
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N-(3-Aminopropyl)-N-methyl-acetamide HCl | C6H15ClN2O | CID 122163967 - PubChem. [Link]
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What is Acetamide used for? - Patsnap Synapse. [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. [Link]
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
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N-(3-aminopropyl)acetamide (C5H12N2O) - PubChemLite. [Link]
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N-(3-AMinopropyl)acetaMide HCl CAS#: 53186-44-0; ChemWhat Code: 818808. [Link]
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Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC - PubMed Central. [Link]
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Acetamides - Organic Chemistry Portal. [Link]
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CAS No : 53186-44-0| Chemical Name : N-(3-Aminopropyl)acetamide HCl | Pharmaffiliates. [Link]
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What is the mechanism of Acetamide? - Patsnap Synapse. [Link]
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Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed. [Link]
